(1-Isopropylpiperidin-4-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
The primary target of (1-Isopropylpiperidin-4-yl)methanol is the Histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of histamine and other neurotransmitters.
Pharmacokinetics
Its molecular weight of 15725 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Biochemical Analysis
Cellular Effects
The effects of (1-Isopropylpiperidin-4-yl)methanol on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and function. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, influenced by factors such as stability and degradation . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies in cell cultures have indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration regimen. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biochemical or physiological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism. Additionally, cofactors such as NADPH are required for the enzymatic reactions involving this compound, highlighting the complexity of its metabolic interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Once inside the cell, this compound can bind to proteins such as albumin, which can affect its distribution and availability. The localization of this compound within specific cellular compartments can also influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, its presence in the mitochondria can influence mitochondrial function and energy production, highlighting the diverse roles of this compound in cellular physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with isopropyl groups under controlled conditions. One common method includes the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1-Isopropylpiperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (1-Isopropylpiperidin-3-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Uniqueness
(1-Isopropylpiperidin-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKOJXQVRBGEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456848 | |
Record name | (1-Isopropylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280774-03-0 | |
Record name | (1-Isopropylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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